

An In-depth Technical Guide to the Chemical Structure of Nostopeptin B

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Compound of Interest

Compound Name: Nostopeptin B

Cat. No.: B15578493

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Abstract

Nostopeptin B is a cyclic depsipeptide isolated from the freshwater cyanobacterium *Nostoc minutum*. As a potent inhibitor of the serine proteases elastase and chymotrypsin, **Nostopeptin B** holds significant interest for therapeutic development, particularly in the context of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the chemical structure of **Nostopeptin B**, detailing its constituent amino acids, their sequence, and its unique cyclic nature. This document also outlines the experimental protocols for its isolation and structural elucidation and presents key quantitative data. Furthermore, it visualizes the putative signaling pathways affected by **Nostopeptin B**'s inhibitory action on elastase and chymotrypsin.

Chemical Structure of Nostopeptin B

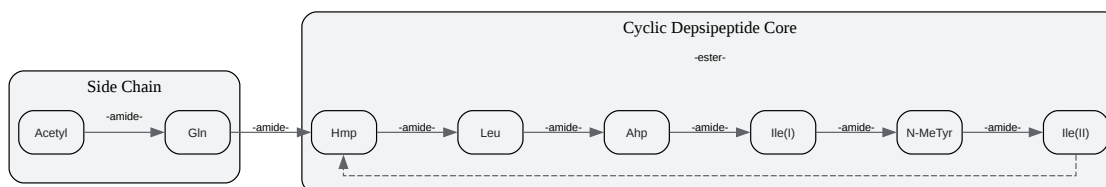
Nostopeptin B is a complex cyclic depsipeptide with the molecular formula $C_{46}H_{70}N_8O_{12}$.^[1] Its structure is characterized by a macrocyclic ring composed of a series of proteinogenic and non-proteinogenic amino acid residues.

The constituent amino acids of **Nostopeptin B** are:

- Leucine (Leu)

- Glutamine (Gln)
- Two residues of Isoleucine (Ile)
- 3-amino-6-hydroxy-2-piperidone (Ahp)
- N-methyltyrosine (N-MeTyr)
- 3-hydroxy-4-methylproline (Hmp)

The sequence of these residues has been determined as Ac-Gln-Hmp-Leu-Ahp-Ile(I)-N-MeTyr-Ile(II). The cyclic structure is formed by an ester linkage between the hydroxyl group of the Hmp residue and the carboxyl group of the C-terminal Ile(II) residue.[2] The N-terminus of the linear peptide precursor is acetylated.



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Figure 1: Simplified schematic of the **Nostopeptin B** structure.

Quantitative Data

The structural elucidation of **Nostopeptin B** was supported by high-resolution fast atom bombardment mass spectrometry (HR-FABMS) and extensive 2D NMR spectroscopy.

Mass Spectrometry

The molecular formula of **Nostopeptin B** was established as C₄₆H₇₀N₈O₁₂ by HR-FABMS.

Property	Value
Molecular Formula	C ₄₆ H ₇₀ N ₈ O ₁₂
HR-FABMS m/z [M+H] ⁺ (Observed)	927.5252
HR-FABMS m/z [M+H] ⁺ (Calculated)	927.5191

Table 1: Mass Spectrometry Data for **Nostopeptin B**.[\[1\]](#)

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Nostopeptin B**, as reported by Okino et al. (1997), are summarized below. These data were crucial for determining the amino acid composition and their sequence.

Residue	Position	δC	δH (J in Hz)
Ac	CH3	22.9	1.90 (s)
CO	172.1		
Gln	2	53.6	4.35 (m)
3	28.1	2.15 (m)	
4	31.5	2.25 (m)	
5	175.7		
NH	8.25 (d, 7.9)		
Hmp	2	60.2	4.20 (d, 9.2)
3	75.8	5.15 (dd, 5.5, 3.1)	
4	38.7	2.30 (m)	
5	68.1	3.80 (d, 11.6)	
CH3	16.9	1.15 (d, 7.3)	
Leu	2	51.8	4.60 (m)
3	40.9	1.65 (m)	
4	24.8	1.70 (m)	
5	23.2	0.95 (d, 6.7)	
6	21.5	0.90 (d, 6.7)	
NH	7.80 (d, 8.5)		
Ahp	2	54.1	4.30 (m)
3	53.0	3.85 (m)	
4	26.9	1.95 (m), 1.80 (m)	
5	30.2	2.20 (m), 1.90 (m)	
6	85.1	5.50 (br s)	

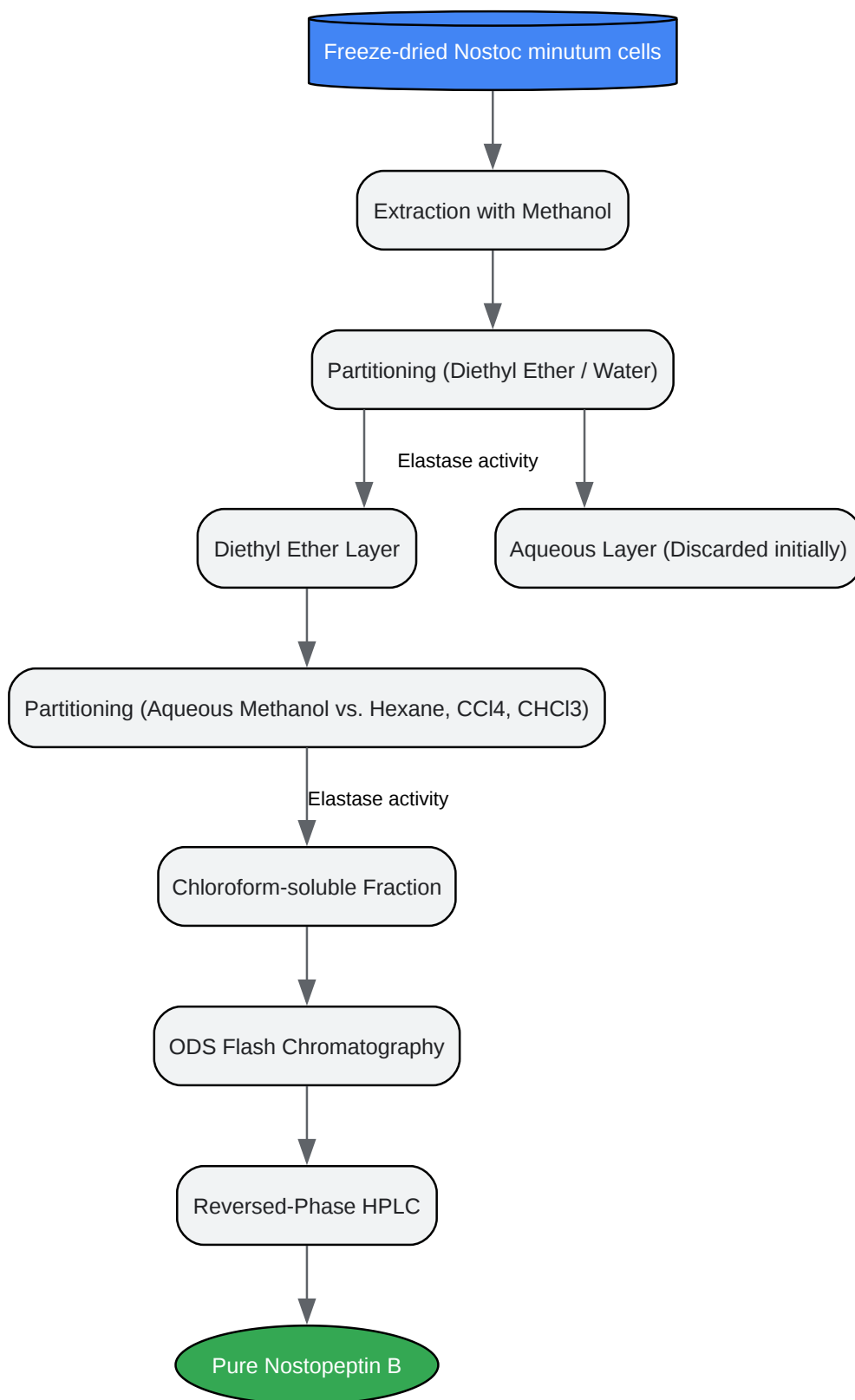
NH	8.10 (d, 7.3)		
Ile(I)	2	60.1	4.10 (d, 10.4)
3	37.2	1.90 (m)	
4	25.1	1.45 (m), 1.15 (m)	
5	15.8	0.90 (d, 6.7)	
6	11.5	0.85 (t, 7.3)	
N-MeTyr	2	62.3	4.95 (dd, 10.4, 4.3)
3	36.9	3.10 (dd, 14.0, 4.3), 2.90 (dd, 14.0, 10.4)	
2', 6'	130.4	7.00 (d, 8.5)	
3', 5'	115.5	6.70 (d, 8.5)	
N-CH3	31.5	2.75 (s)	
Ile(II)	2	58.2	4.40 (dd, 8.5, 4.9)
3	37.0	1.90 (m)	
4	24.9	1.45 (m), 1.15 (m)	
5	15.7	0.90 (d, 6.7)	
6	11.3	0.85 (t, 7.3)	
NH	7.60 (d, 8.5)		

Table 2: ^1H and ^{13}C NMR Data for **Nostopeptin B** in DMSO-d₆.[\[1\]](#)

Experimental Protocols

Isolation of Nostopeptin B

The following protocol outlines the general steps for the isolation of **Nostopeptin B** from *Nostoc minutum*.



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Figure 2: General workflow for the isolation of **Nostopeptin B**.

A more detailed, though still generalized, protocol is as follows:

- **Extraction:** Freeze-dried cells of *Nostoc minutum* are extracted with methanol.
- **Initial Partitioning:** The methanol extract is partitioned between diethyl ether and water. The diethyl ether layer, which exhibits elastase inhibitory activity, is collected.
- **Further Partitioning:** The active diethyl ether layer is further partitioned against a series of solvents with increasing polarity, typically aqueous methanol versus hexane, carbon tetrachloride, and finally chloroform. The chloroform-soluble fraction, retaining the elastase inhibitory activity, is collected.
- **ODS Flash Chromatography:** The active chloroform fraction is subjected to ODS (octadecylsilane) flash chromatography for initial purification.
- **Reversed-Phase HPLC:** The final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid as a modifier). Fractions are monitored by UV detection at 210-220 nm, and those containing the pure compound are collected.^[3]

Structure Elucidation

The planar structure and stereochemistry of **Nostopeptin B** were determined using a combination of spectroscopic and chemical methods.

- **Amino Acid Analysis:** Acid hydrolysis of **Nostopeptin B** followed by chromatographic analysis (e.g., GC or HPLC) is used to identify the standard amino acid components (Leu, Gln, Ile).
- **2D NMR Spectroscopy:** A suite of 2D NMR experiments are performed to establish the connectivity of atoms and the sequence of the amino acid residues.
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within each amino acid residue's spin system.

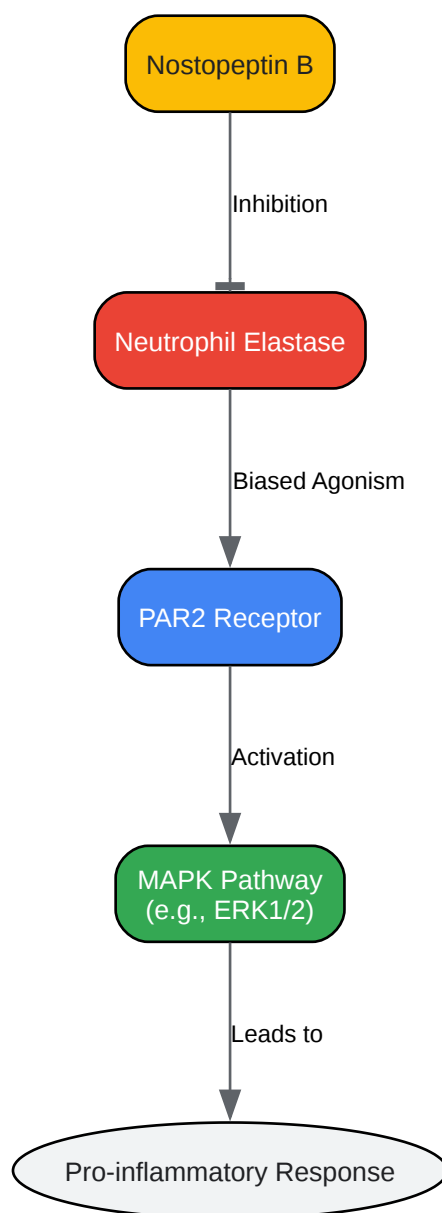
- TOCSY (Total Correlation Spectroscopy): Establishes the complete spin systems of the amino acid residues.
- HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for sequencing the amino acid residues by observing correlations between the alpha-proton of one residue and the carbonyl carbon of the preceding residue.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps to determine the three-dimensional conformation of the molecule.
- Mass Spectrometry: High-resolution mass spectrometry provides the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further sequence information.

Putative Signaling Pathways

Nostopeptin B exerts its biological effects through the potent inhibition of elastase and chymotrypsin. The downstream consequences of inhibiting these proteases can be complex and are depicted in the following putative signaling pathway diagrams.

Elastase Inhibition and PAR2 Signaling

Neutrophil elastase can act as a biased agonist for Proteinase-Activated Receptor 2 (PAR2), leading to the activation of the MAPK signaling pathway.^{[4][5]} By inhibiting elastase, **Nostopeptin B** can prevent this activation.

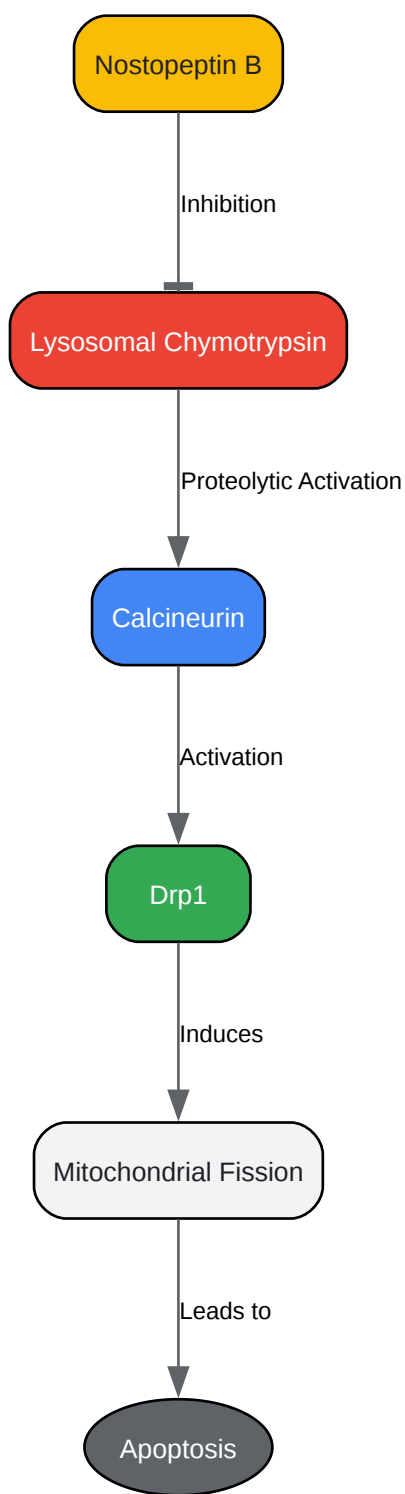


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Figure 3: Putative signaling pathway of elastase inhibition by **Nostopeptin B**.

Chymotrypsin Inhibition and Apoptosis

Lysosomal chymotrypsin can initiate a cascade of events leading to apoptosis through the proteolytic activation of calcineurin, which in turn promotes Drp1-mediated mitochondrial fission.[6] Inhibition of chymotrypsin by **Nostopeptin B** could potentially block this apoptotic pathway.



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Figure 4: Putative apoptotic signaling pathway affected by chymotrypsin inhibition.

Conclusion

Nostopeptin B is a structurally intriguing natural product with significant biological activity. Its complex cyclic depsipeptide structure, elucidated through a combination of sophisticated analytical techniques, provides a foundation for understanding its mechanism of action as a potent inhibitor of elastase and chymotrypsin. The detailed structural and functional information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in leveraging the therapeutic potential of **Nostopeptin B** and related compounds. Further investigation into its specific interactions with target enzymes and its effects on cellular signaling pathways will be crucial for the development of novel therapeutics based on this cyanobacterial metabolite.

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